Welcome to the BenchChem Online Store!
molecular formula C8H6BrClO5S B3280725 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid CAS No. 72135-35-4

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid

Cat. No. B3280725
M. Wt: 329.55 g/mol
InChI Key: GAFUXRFGHZXDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04673686

Procedure details

1,290 ml of 22° Be. ammonia is placed in a 3 liter flask fitted with an agitator and a thermometer. It is cooled, and 805 g of 2-methoxy-4-bromo-5-chlorosulphonyl-benzoic acid is added in stages between 0° and +10° C. The reaction medium is agitated for 1 hour at about +10° C. then the solution is filtered with charcoal. The filtrate is diluted with 300 ml of water and the acid precipitated by adding hydrochloric acid (density 1.18). The precipitate is drained, washed with water and dried in an oven at 50° C. 645 g (85%) of product is obtained, melting at 256° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
805 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][O:3][C:4]1[CH:12]=[C:11]([Br:13])[C:10]([S:14](Cl)(=[O:16])=[O:15])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]>>[CH3:2][O:3][C:4]1[CH:12]=[C:11]([Br:13])[C:10]([S:14](=[O:16])(=[O:15])[NH2:1])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
805 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C(=C1)Br)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is agitated for 1 hour at about +10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1,290 ml of 22° Be
CUSTOM
Type
CUSTOM
Details
fitted with an agitator
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
FILTRATION
Type
FILTRATION
Details
the solution is filtered with charcoal
ADDITION
Type
ADDITION
Details
The filtrate is diluted with 300 ml of water
CUSTOM
Type
CUSTOM
Details
the acid precipitated
ADDITION
Type
ADDITION
Details
by adding hydrochloric acid (density 1.18)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in an oven at 50° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C(=C1)Br)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 645 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.